Fmoc-Gly-Pro-OH
Overview
Description
“Fmoc-Gly-Pro-OH” is a compound used in the synthesis of antibody-drug conjugates . It is also known as (2S)-1- [2- ({ [ (9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]pyrrolidine-2-carboxylic acid .
Synthesis Analysis
The synthesis of “this compound” involves the use of the Fmoc protecting group. This group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . A typical SPPS Fmoc deprotection is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .Molecular Structure Analysis
The molecular formula of “this compound” is C22H22N2O5 . Its molecular weight is 394.42 .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis
“this compound” appears as a white solid . Its melting point ranges from 108 to 124 °C . The optical rotation is [a]D20 = -48 ± 3 º (C=1 in 80% Acetone) .Scientific Research Applications
Preparation of Novel Insulin Analogs : Fmoc-Gly-Pro-OH has been used in the synthesis of novel insulin analogs. For instance, Žáková et al. (2007) detailed the preparation of insulin analogs [TyrB25, N-MePheB26, LysB28, ProB29]-insulin and [HisB26]-insulin using Fmoc-Lys(Pac)-OH, which is related to this compound. These analogs showed varying degrees of binding affinity to insulin receptors in rat adipose membranes (Žáková et al., 2007).
Synthesis of Collagen-Type Peptides : Ottl et al. (1999) explored the use of this compound in the synthesis of collagen-type peptides. Their study highlighted the challenges and proposed efficient strategies for synthesizing higher molecular weight collagen-type peptides, emphasizing the role of this compound in improving the quality of the crude products (Ottl et al., 1999).
Solid Phase Peptide Synthesis : The compound is also applied in solid-phase peptide synthesis. Erdmann & Wennemers (2009) reported the efficient synthesis of collagen model peptides using this compound as a building block. Their study indicated that this compound facilitated the synthesis and purification processes, allowing for selective deprotection of the hydroxyproline residue without affecting the solid-supported collagen model peptide (Erdmann & Wennemers, 2009).
Synthesis of Dipeptide Mimetics : In the field of peptide mimetics, this compound has been utilized for designing and synthesizing cis-Gly-Pro, type-VI turn dipeptide mimetics. Gramberg & Robinson (1994) demonstrated the use of this compound in solid-phase peptide synthesis, showing its incorporation into analogues of cis-Gly-Pro-bradykinin (Gramberg & Robinson, 1994).
Fabrication of Hydrogel Membranes : The compound has been used in the formation of hydrogel membranes. Johnson et al. (2010) showed that Fmoc-Leu-Gly-OH, a related dipeptide, could self-assemble into thin hydrogel films and membranes, which could be used in various biomedical applications (Johnson et al., 2010).
Mechanism of Action
Target of Action
Fmoc-Gly-Pro-OH, also known as 9-Fluorenylmethoxycarbonyl-Glycine-Proline, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups of amino acids, which it protects during the peptide bond formation process .
Mode of Action
The Fmoc group in this compound acts as a protective group for the amino terminus of an amino acid during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the sequential addition of amino acids in peptide synthesis .
Biochemical Pathways
The primary biochemical pathway involved with this compound is peptide synthesis, specifically solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group protects the amino terminus of the amino acid, allowing for the sequential addition of amino acids to form a peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed under basic conditions .
Pharmacokinetics
The efficiency of its use in peptide synthesis can be influenced by factors such as the choice of solvent and the specific conditions under which the synthesis is carried out .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with a specific sequence of amino acids . By protecting the amino terminus of the amino acids, this compound allows for the controlled formation of peptide bonds, enabling the creation of peptides of significant size and complexity .
Action Environment
The efficacy and stability of this compound in peptide synthesis can be influenced by various environmental factors. These include the pH of the solution, the temperature at which the reaction is carried out, and the specific solvents used . For example, the Fmoc group is removed under basic conditions, typically using a solution of 20% piperidine . Therefore, maintaining an appropriate pH is crucial for the successful use of this compound in peptide synthesis .
Safety and Hazards
Future Directions
The efficient synthesis of the tripeptidic building block Fmoc-Pro-Hyp(TBDPS)-Gly-OH and its application for the preparation of collagen model peptides (CMPs) has been achieved . This suggests that “Fmoc-Gly-Pro-OH” and similar compounds could have potential applications in the preparation of other peptide-based materials in the future.
Biochemical Analysis
Biochemical Properties
The Fmoc-Gly-Pro-OH compound plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the process of peptide bond formation. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted reactions . It can be removed under basic conditions, allowing the peptide chain to continue growing .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are related to its stability and degradation over time. The Fmoc group is stable under most conditions but can be removed under basic conditions . This property is crucial for its role in peptide synthesis, where the Fmoc group must be removed at specific times to allow the peptide chain to grow.
Properties
IUPAC Name |
(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-20(24-11-5-10-19(24)21(26)27)12-23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,26,27)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTFPWMPQFBSHP-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Fmoc-Gly-Pro-OH and what is its significance in peptide synthesis?
A1: this compound is a protected dipeptide building block used in solid-phase peptide synthesis (SPPS). It consists of glycine (Gly) and proline (Pro) amino acids coupled together, with a fluorenylmethyloxycarbonyl (Fmoc) group protecting the N-terminus of glycine.
Q2: How is this compound used in the synthesis of N-peptide-6-amino-D-luciferin conjugates, as described in the research papers?
A: The research papers [, ] focus on synthesizing conjugates of peptides and 6-amino-D-luciferin, a bioluminescent molecule. While the specific use of this compound isn't detailed, it's likely employed as a building block during the peptide chain elongation step in SPPS.
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